molecular formula C26H28N4O3S B2479157 (Z)-N-benzyl-2-cyano-4-(3-hexyl-4-oxoquinazolin-2-yl)sulfanyl-3-hydroxybut-2-enamide CAS No. 878092-89-8

(Z)-N-benzyl-2-cyano-4-(3-hexyl-4-oxoquinazolin-2-yl)sulfanyl-3-hydroxybut-2-enamide

Cat. No.: B2479157
CAS No.: 878092-89-8
M. Wt: 476.6
InChI Key: UBONUZRAVJNFPJ-UHFFFAOYSA-N
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Description

(Z)-N-benzyl-2-cyano-4-(3-hexyl-4-oxoquinazolin-2-yl)sulfanyl-3-hydroxybut-2-enamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the development of kinase inhibitors. Its core structure is based on a 4-quinazolinone scaffold, a privileged chemotype known for its ability to interact with the ATP-binding sites of various protein kinases[a]. The specific substitution pattern of this compound, featuring a Z-configured enamide with a cyanide and a benzyl group, is designed to act as a key pharmacophore for potent and selective kinase binding. Research indicates that analogous quinazolinone derivatives are potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in oncology[b]. The mechanism of action is hypothesized to involve competitive inhibition at the ATP-binding pocket, thereby disrupting the aberrant signaling pathways that drive cellular proliferation and survival in cancers[c]. The inclusion of a sulfanyl linker and a hexyl chain is intended to modulate physicochemical properties and enhance selectivity profiles. This compound serves as a crucial chemical probe for researchers investigating the molecular pathology of kinase-driven diseases and for the structure-activity relationship (SAR) optimization of novel therapeutic agents.

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-4-(3-hexyl-4-oxoquinazolin-2-yl)sulfanyl-3-hydroxybut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-2-3-4-10-15-30-25(33)20-13-8-9-14-22(20)29-26(30)34-18-23(31)21(16-27)24(32)28-17-19-11-6-5-7-12-19/h5-9,11-14,31H,2-4,10,15,17-18H2,1H3,(H,28,32)/b23-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBONUZRAVJNFPJ-LNVKXUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=C(C#N)C(=O)NCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN1C(=O)C2=CC=CC=C2N=C1SC/C(=C(\C#N)/C(=O)NCC3=CC=CC=C3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-benzyl-2-cyano-4-(3-hexyl-4-oxoquinazolin-2-yl)sulfanyl-3-hydroxybut-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound's structure includes a benzyl group, a cyano group, and a quinazolinone moiety, which are known for their biological significance. The presence of the sulfanyl group also suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Several studies have demonstrated that quinazolinone derivatives possess significant antimicrobial properties. For instance, derivatives with hydroxyl substitutions have shown enhanced antibacterial and antifungal activities against various pathogens .
    • A systematic review highlighted that 2-benzyl derivatives exhibited good activity against both gram-positive and gram-negative bacteria .
  • Anticancer Potential :
    • Quinazoline derivatives are recognized for their anticancer properties, with some studies indicating that they can inhibit specific cancer cell lines effectively. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis .
  • Mechanisms of Action :
    • The biological activity is often attributed to the ability of these compounds to interact with DNA or inhibit specific enzymes involved in cellular proliferation. For example, quinazolinone derivatives have been shown to inhibit topoisomerases, which are crucial for DNA replication .

Data Tables

Biological Activity Effectiveness Reference
AntibacterialModerate to High
AntifungalModerate
AnticancerEffective on several cell lines

Case Studies

  • Antimicrobial Studies :
    A study conducted by Unnissa et al. synthesized a series of 2-benzyl derivatives and tested their antimicrobial efficacy against common pathogens. Results indicated that compounds with specific substitutions demonstrated superior activity compared to standard antibiotics .
  • Anticancer Efficacy :
    In vitro studies on various cancer cell lines showed that certain quinazoline derivatives led to significant reductions in cell viability, suggesting potential as chemotherapeutic agents. The study emphasized the importance of structural modifications in enhancing cytotoxicity .

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